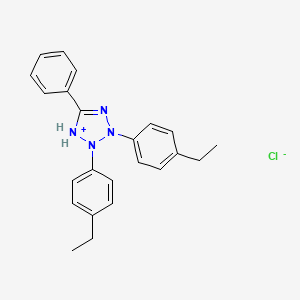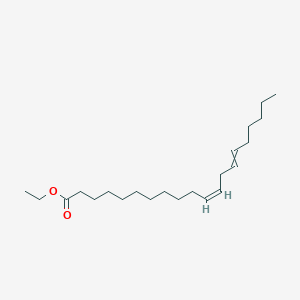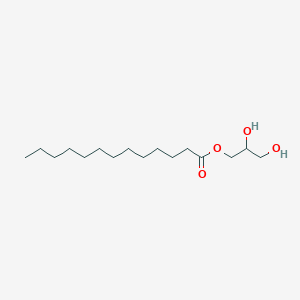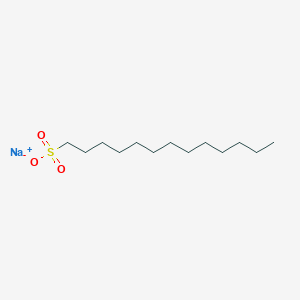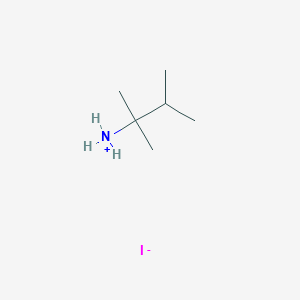
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide is a chemical compound known for its unique properties and applications. It is a perfluoroalkylsulfonyl quaternary ammonium iodide, often used as a surfactant due to its ability to significantly reduce surface tension. This compound is also recognized for its stability in various chemical environments, including acidic, basic, and neutral media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide typically involves the reaction of perfluorooctylsulfonyl chloride with N,N-dimethylpropylamine in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Quality control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide undergoes various chemical reactions, including:
Substitution reactions: Particularly nucleophilic substitution due to the presence of the iodide ion.
Oxidation and reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can yield various substituted ammonium compounds.
Oxidation reactions: May produce sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes to reduce surface tension and improve reaction efficiency.
Medicine: Investigated for potential use in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The mechanism by which N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface of different phases (e.g., oil and water), thereby stabilizing emulsions and foams. The molecular targets include various interfaces where it can reduce interfacial tension, enhancing the mixing and interaction of different phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoroalkylsulfonyl quaternary ammonium iodides: Such as FC-134 and FC-135, which have similar structures and properties.
Fluoroalkyl quaternary ammonium iodides: With varying chain lengths and functional groups.
Uniqueness
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide stands out due to its specific chain length and functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring significant reduction in surface tension and stability in various chemical environments .
Propriétés
IUPAC Name |
2,3-dimethylbutan-2-ylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARVVVHBXXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[NH3+].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
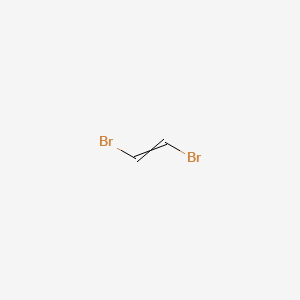
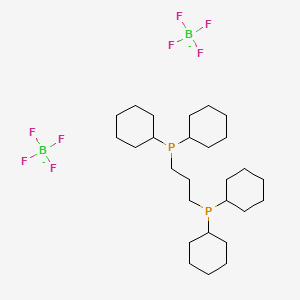
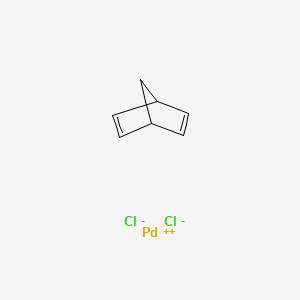
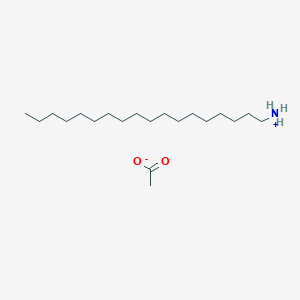

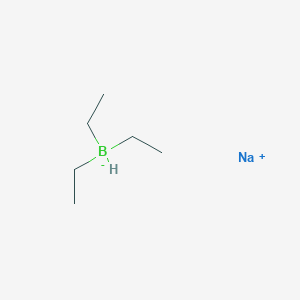
![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)
